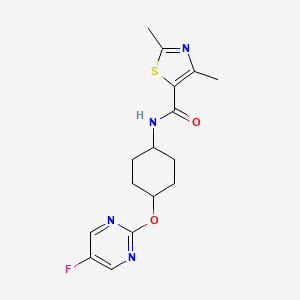

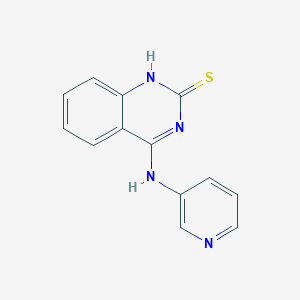

4-(pyridin-3-ylamino)-1H-quinazoline-2-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

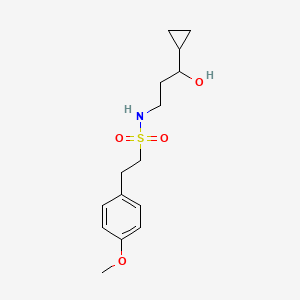

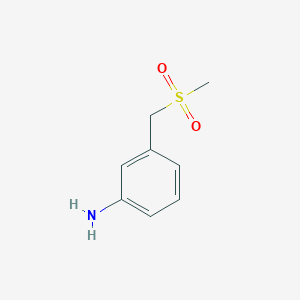

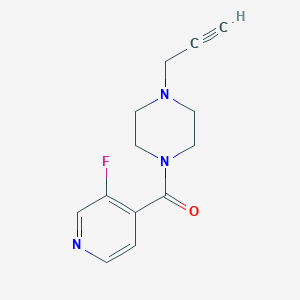

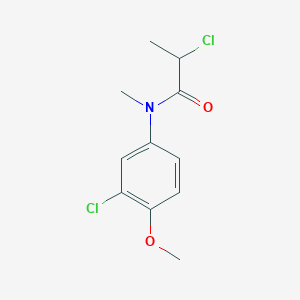

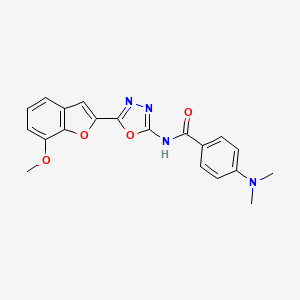

“4-(pyridin-3-ylamino)-1H-quinazoline-2-thione” is a compound that contains a quinazoline core, which is a bicyclic system consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . The compound also has a thione group (-C=S) and an amino group (-NH2) attached to the pyridine ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system of the quinazoline and pyridine rings . The presence of the thione group could introduce some degree of polarity.Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in reactions such as aromatic substitution, condensation, and cyclization .Applications De Recherche Scientifique

Efficient Synthesis Techniques

A streamlined approach for synthesizing quinazolin-4-ylamine derivatives, including those related to 4-(pyridin-3-ylamino)-1H-quinazoline-2-thione, has been developed using microwave irradiation. This method offers an efficient, high-yielding pathway to produce a library of compounds, suggesting its utility in creating diverse chemical libraries for further biological evaluation (Yoon et al., 2004).

Antimicrobial and Antituberculosis Activity

A series of 4-(pyridylamino)-quinazolines has been prepared and evaluated for their antimicrobial properties, including activity against Mycobacterium tuberculosis. These compounds showed promising MIC90 values, indicating significant antimycobacterial potential. The study also explored the molecular docking to understand the interaction of these compounds with the bacterial target, suggesting their mechanism of action and providing a basis for further optimization (Dilebo et al., 2021).

Applications in Molecular Docking and Design

The development of novel quinazoline derivatives, including the synthesis of 4-(phenylamino)quinazoline-2(1H)-selones, highlights the adaptability of this scaffold in medicinal chemistry. The structural versatility allows for the exploration of different biological activities, including the potential for antimicrobial and anticancer agents. This adaptability is further exemplified by molecular docking studies that provide insights into the interaction of these compounds with biological targets (Atanassov et al., 2004).

Anticancer Potential

Research into the synthesis of quinazoline derivatives has also indicated their potential as anticancer agents. For example, novel fused Pyrido[2,1-b] quinazoline compounds have been designed and synthesized, with some showing potent cytotoxicity against lung cancer cell lines. These findings suggest that quinazoline derivatives could serve as a basis for developing new anticancer therapies, with specific compounds inducing apoptosis and inhibiting cell growth in cancer cell lines (Bathula et al., 2020).

Mécanisme D'action

Target of Action

Quinazoline derivatives have been found to exhibit significant biological activities . They are known to interact with enzymes such as α-amylase and α-glucosidase , which play crucial roles in carbohydrate metabolism and are targets for antidiabetic drugs.

Mode of Action

It is suggested that quinazoline derivatives can inhibit the activity of α-amylase and α-glucosidase enzymes . This inhibition could be due to the formation of intermolecular interactions within the active site of these enzymes .

Biochemical Pathways

The inhibition of α-amylase and α-glucosidase enzymes by quinazoline derivatives affects the carbohydrate metabolism pathway . These enzymes are responsible for breaking down complex carbohydrates into simple sugars. Their inhibition slows down carbohydrate digestion, reducing the rate at which glucose is absorbed into the bloodstream.

Result of Action

The inhibition of α-amylase and α-glucosidase enzymes by 4-(pyridin-3-ylamino)quinazoline-2(1H)-thione can lead to a decrease in postprandial hyperglycemia . This makes it a potential candidate for the management of diabetes. Additionally, some quinazoline derivatives have shown antioxidant and cytotoxic activities .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(pyridin-3-ylamino)-1H-quinazoline-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4S/c18-13-16-11-6-2-1-5-10(11)12(17-13)15-9-4-3-7-14-8-9/h1-8H,(H2,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFVGBHZGOYYPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=S)N2)NC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-N'-[2-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B2897584.png)

![Ethyl 4-phenyl-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2897587.png)

![N-(3-chlorophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2897590.png)

![(1H-benzo[d]imidazol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2897595.png)

![N-[3-(3,5-Dichloroanilino)-3-oxopropyl]oxirane-2-carboxamide](/img/structure/B2897601.png)